4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position, an ethylsulfonylpropyl group at the 1-position, and an amine group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction offers mild conditions and excellent functional group tolerance.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Attachment of the Ethylsulfonylpropyl Group: The ethylsulfonylpropyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Comparison
4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it offers distinct chemical reactivity and potential biological activities. The presence of the ethylsulfonylpropyl group and the bromine atom at specific positions enhances its versatility in chemical synthesis and its potential as a pharmacophore in medicinal chemistry .
Properties
Molecular Formula |
C8H14BrN3O2S |
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Molecular Weight |
296.19 g/mol |
IUPAC Name |
4-bromo-1-(3-ethylsulfonylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H14BrN3O2S/c1-2-15(13,14)5-3-4-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11) |
InChI Key |
NGCFXFWEVBSBCY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
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